6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine
CAS No.:
Cat. No.: VC16496415
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8F3NO2 |
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Molecular Weight | 219.16 g/mol |
IUPAC Name | 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
Standard InChI | InChI=1S/C9H8F3NO2/c10-9(11,12)15-5-1-2-6-7(13)4-14-8(6)3-5/h1-3,7H,4,13H2 |
Standard InChI Key | DLLOGGPSRBCEGD-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine (IUPAC name: 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine) possesses the molecular formula C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol. Its structure combines a benzofuran scaffold—a fused benzene and furan ring system—with a dihydro modification at the 2,3-positions, rendering the furan ring partially saturated. The trifluoromethoxy (-OCF₃) group at position 6 introduces strong electron-withdrawing effects, while the primary amine (-NH₂) at position 3 provides a reactive site for derivatization or interaction with biological targets.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₈F₃NO₂ |
Molecular Weight | 219.16 g/mol |
IUPAC Name | 6-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine |
Canonical SMILES | C1C(C2=C(O1)C=C(C=C2)OC(F)(F)F)N |
InChI Key | DLLOGGPSRBCEGD-UHFFFAOYSA-N |
PubChem CID | 72210958 |
Synthesis and Chemical Reactivity
Synthetic Strategies
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Benzofuran Core Construction: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Functionalization: Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
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Amination: Reductive amination or catalytic hydrogenation of nitro intermediates to install the primary amine.
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Amine Group: Participates in acylation, alkylation, and Schiff base formation. Its basicity (predicted pKa ~9–10) enables protonation under physiological conditions, influencing solubility.
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Trifluoromethoxy Group: Enhances metabolic stability compared to non-fluorinated analogs. The strong C-F bond resists oxidative degradation, a common issue with methoxy (-OCH₃) substituents.
Parameter | Impact of -OCF₃ vs. -OCH₃ |
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Lipophilicity (LogP) | ↑ (Enhances membrane permeability) |
Metabolic Stability | ↑ (Resistance to cytochrome P450 oxidation) |
Plasma Protein Binding | ↑ (Due to increased hydrophobicity) |
These properties position the compound as a superior candidate for oral bioavailability compared to non-fluorinated analogs.
Applications in Drug Discovery
Lead Optimization
6-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine serves as a versatile scaffold for generating analogs with tailored properties. Strategic modifications could include:
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N-Substitution: Adding alkyl or aryl groups to modulate receptor selectivity.
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Ring Expansion: Incorporating additional heterocycles to explore polypharmacology.
Case Studies in Therapeutic Areas
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Neurodegenerative Diseases: Benzofuran derivatives have shown promise in Alzheimer’s disease models by inhibiting β-amyloid aggregation.
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Oncology: Fluorinated compounds often exhibit enhanced antitumor activity due to improved target engagement and pharmacokinetics.
Challenges and Future Directions
Synthetic Hurdles
Scalable synthesis of 6-(trifluoromethoxy)-2,3-dihydrobenzofuran-3-amine remains challenging due to:
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Limited availability of trifluoromethoxylation reagents.
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Sensitivity of the amine group to oxidation during purification.
Research Opportunities
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Computational Modeling: Predicting binding modes with CNS targets using molecular docking.
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In Vivo Studies: Assessing toxicity and efficacy in animal models of disease.
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